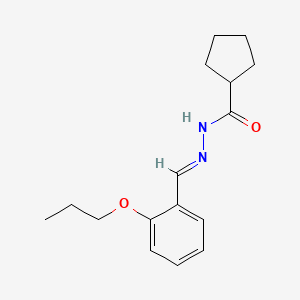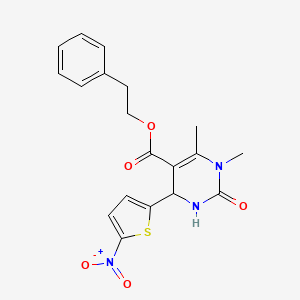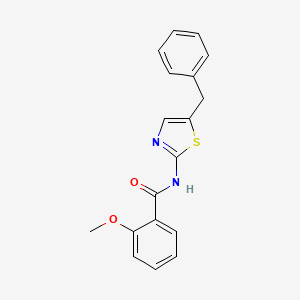
N'-(2-propoxybenzylidene)cyclopentanecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(2-propoxybenzylidene)cyclopentanecarbohydrazide, also known as PCH, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PCH is a hydrazide derivative that has been synthesized through a variety of methods, and its mechanism of action, biochemical and physiological effects, and limitations for lab experiments have been extensively studied.
作用機序
The mechanism of action of N'-(2-propoxybenzylidene)cyclopentanecarbohydrazide is not fully understood, but it is thought to involve the inhibition of pro-inflammatory cytokines and the activation of antioxidant pathways. N'-(2-propoxybenzylidene)cyclopentanecarbohydrazide has also been shown to induce apoptosis in cancer cells, which may contribute to its antitumor properties.
Biochemical and Physiological Effects:
N'-(2-propoxybenzylidene)cyclopentanecarbohydrazide has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and increase levels of antioxidants, such as superoxide dismutase and catalase. N'-(2-propoxybenzylidene)cyclopentanecarbohydrazide has also been shown to inhibit the growth of cancer cells and induce apoptosis.
実験室実験の利点と制限
One advantage of using N'-(2-propoxybenzylidene)cyclopentanecarbohydrazide in lab experiments is its potential therapeutic applications. N'-(2-propoxybenzylidene)cyclopentanecarbohydrazide has been shown to have anti-inflammatory, antioxidant, and antitumor properties, which make it a promising candidate for the development of new drugs. However, one limitation of using N'-(2-propoxybenzylidene)cyclopentanecarbohydrazide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of N'-(2-propoxybenzylidene)cyclopentanecarbohydrazide. One area of research is the development of new synthesis methods to improve the purity and yield of N'-(2-propoxybenzylidene)cyclopentanecarbohydrazide. Another area of research is the investigation of N'-(2-propoxybenzylidene)cyclopentanecarbohydrazide's potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of N'-(2-propoxybenzylidene)cyclopentanecarbohydrazide and its potential side effects.
合成法
N'-(2-propoxybenzylidene)cyclopentanecarbohydrazide can be synthesized through a variety of methods, including the condensation reaction between 2-propoxybenzaldehyde and cyclopentanecarbohydrazide in the presence of a suitable catalyst. Other methods include the use of microwave-assisted synthesis, solvent-free synthesis, and ultrasound-assisted synthesis. The purity and yield of N'-(2-propoxybenzylidene)cyclopentanecarbohydrazide can vary depending on the synthesis method used.
科学的研究の応用
N'-(2-propoxybenzylidene)cyclopentanecarbohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and antitumor properties. N'-(2-propoxybenzylidene)cyclopentanecarbohydrazide has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
特性
IUPAC Name |
N-[(E)-(2-propoxyphenyl)methylideneamino]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-2-11-20-15-10-6-5-9-14(15)12-17-18-16(19)13-7-3-4-8-13/h5-6,9-10,12-13H,2-4,7-8,11H2,1H3,(H,18,19)/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEMXRQLLVBLFDF-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C=NNC(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=CC=C1/C=N/NC(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(2-propoxyphenyl)methylidene]cyclopentanecarbohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-fluoroaniline](/img/structure/B4960083.png)

![2-butyryl-5-[2-(ethylthio)propyl]-1,3-cyclohexanedione](/img/structure/B4960104.png)
![15-(4-hydroxyphenyl)-19-isopropyl-5,9-dimethyl-14,16-dioxo-15-azapentacyclo[10.5.2.0~1,10~.0~4,9~.0~13,17~]nonadec-18-ene-5-carboxylic acid](/img/structure/B4960107.png)
![methyl 3-{[(1-benzyl-4-piperidinyl)carbonyl]amino}benzoate](/img/structure/B4960108.png)
![5-({[3-(4-morpholinyl)propyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4960110.png)
![3-{[(2-hydroxy-2-phenylethyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4960114.png)
![1-[3-(2-isopropylphenoxy)propyl]pyrrolidine oxalate](/img/structure/B4960119.png)
![2-(1H-benzimidazol-2-yl)-N-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methylethanamine](/img/structure/B4960123.png)
![N~2~-ethyl-N~1~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4960124.png)
![3-(ethylthio)-6-(2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4960135.png)
![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B4960143.png)
